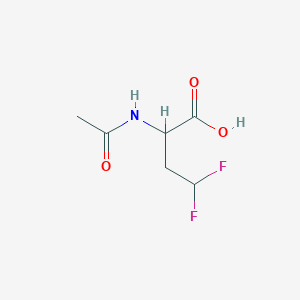

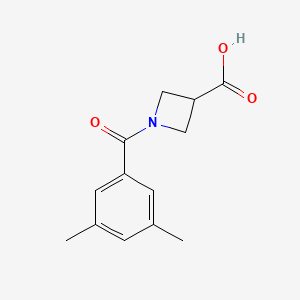

3-Cyclopentyl-2-acetamidopropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Cyclopentyl-2-acetamidopropanoic acid involves the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile with a yeast short-chain dehydrogenase (YMR226C), resulting in the formation of the hydroxylated fragment . Subsequent coupling with 4-bromo-1H-pyrazole under Mitsunobu conditions allows for the desired reversal of stereochemistry .Molecular Structure Analysis

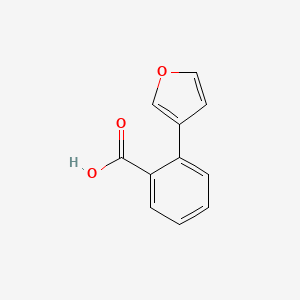

The molecular structure of this compound is complex and detailed. It is composed of a cyclopentane ring attached to a propanoic acid moiety via an amide linkage. The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique

Cyclooxygenase Inhibition : Cyclooxygenase (COX) enzymes play a critical role in the mechanism of action of several drugs, including acetaminophen. Although COX-3, a novel COX splice variant, was suggested to have activity that might be inhibited by compounds like acetaminophen, it's improbable that COX-3 in humans plays a significant role in prostaglandin-mediated fever and pain, due to its low expression level and different amino acid sequences compared to COX-1 or COX-2 (Kis, Snipes, & Busija, 2005).

Biochemical Research : A fluorescent amino acid, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), can be genetically incorporated into proteins in yeast with excellent selectivity and efficiency. This small, environmentally sensitive fluorophore was used to probe local structural changes in proteins, highlighting its potential as a tool for studying protein structure and interactions (Lee et al., 2009).

Industrial Chemical Production : 3-hydroxypropanoic acid (3-HP) is a valuable platform chemical with various industrial applications. It is used as a precursor for chemicals like acrylic acid and its derivatives. Despite extensive exploration in established industrially relevant cell factories, current production processes of 3-HP have not yet reached levels required for industrial exploitation (Jers, Kalantari, Garg, & Mijakovic, 2019).

Antimicrobial Agents : New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds show promising results in vitro for both antibacterial and antifungal activities, indicating their potential in medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Thermodynamic Analysis in Chemical Industry : Cyclopentanol, a key intermediate in various industrial processes, can be prepared from cyclopentene. Thermodynamic calculations and experimental work show that low temperature is favorable for the addition-esterification reaction involved in its production, offering insights into optimizing industrial processes (Yao et al., 2015).

Photosynthetic Production of Chemicals : The cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2. This demonstrates the feasibility of using cyanobacteria as an autotrophic microbial cell factory for producing fuels and chemicals from sunlight and CO2, a sustainable alternative to petroleum-based processes (Wang et al., 2016).

Propriétés

IUPAC Name |

2-acetamido-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)6-8-4-2-3-5-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRDYDPCURFEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)

![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)